(5E)-7-Oxozeaenol

Description

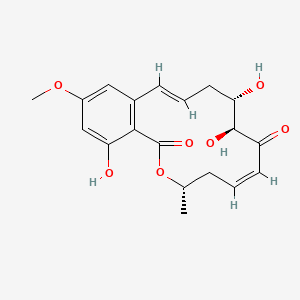

Structure

3D Structure

Properties

CAS No. |

253863-19-3 |

|---|---|

Molecular Formula |

C19H22O7 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(4S,6E,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione |

InChI |

InChI=1S/C19H22O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,15,18,21-23H,5,8H2,1-2H3/b6-4+,7-3+/t11-,15-,18+/m0/s1 |

InChI Key |

NEQZWEXWOFPKOT-ULSULSEOSA-N |

Isomeric SMILES |

C[C@H]1C/C=C/C(=O)[C@H]([C@H](C/C=C/C2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |

Canonical SMILES |

CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |

Appearance |

Solid powder |

Pictograms |

Acute Toxic |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

8,9,16-trihydroxy-14-methoxy-3-methyl-3,4,9,10-tetrahydro-1H-benzo(c)(1)oxacyclotetradecine-1,7(8H)-dione f152A1 compound FR 148083 FR-148083 FR148083 LL Z1640-2 LL-Z1640-2 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling (5E)-7-Oxozeaenol: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5E)-7-Oxozeaenol is a naturally occurring resorcylic acid lactone (RAL) belonging to a class of fungal metabolites that have garnered significant interest in the scientific community for their diverse biological activities. While its geometric isomer, (5Z)-7-Oxozeaenol, is a well-documented and potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key regulator of inflammatory signaling pathways, this compound remains a less-explored yet important molecule for understanding the structure-activity relationships within this compound class. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and quantitative data relevant to researchers in drug discovery and development.

Discovery and Natural Source

This compound was first reported as a natural product isolated from a fungal strain designated MSX 63935, which is related to the genus Phoma and has also been identified as a Setophoma species.[1] This discovery was part of a broader investigation into filamentous fungi as a source of novel anticancer and anti-inflammatory agents. The initial extracts from the solid-phase fermentation of this fungus exhibited significant biological activity, prompting bioactivity-directed fractionation to identify the active constituents. This process led to the co-isolation of this compound alongside its more abundant and biologically potent (5Z) isomer, as well as other related resorcylic acid lactones.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its more potent isomer, (5Z)-7-Oxozeaenol, for comparative purposes. The significant difference in their biological activity underscores the importance of the geometric configuration of the C5-C6 double bond in the macrolactone ring for potent TAK1 inhibition.

Table 1: Biological Activity of 7-Oxozeaenol Isomers

| Compound | Target | Assay | IC50 (µM) | Reference |

| This compound | TAK1 | In vitro kinase assay | >10 | |

| (5Z)-7-Oxozeaenol | TAK1 | In vitro kinase assay | 0.0081 | [2] |

Table 2: Physicochemical and Spectroscopic Data of 7-Oxozeaenol Isomers

| Property | This compound | (5Z)-7-Oxozeaenol |

| Molecular Formula | C₁₉H₂₂O₇ | C₁₉H₂₂O₇ |

| Molecular Weight | 362.37 g/mol | 362.37 g/mol |

| ¹H NMR Data | Not available in the reviewed literature. | Available in various publications. |

| ¹³C NMR Data | Not available in the reviewed literature. | Available in various publications. |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ calculated: 363.1438; found: (Data not explicitly available for the natural product in the reviewed literature) | [M+H]⁺ calculated: 363.1438; found: 363.1433 |

Experimental Protocols

The isolation and purification of this compound from its natural source involves a multi-step process, from fungal fermentation to chromatographic separation. The following protocols are based on the methodologies described in the primary literature.

Fungal Fermentation

-

Organism: Setophoma sp. (strain MSX 63935)

-

Culture Method: Solid-phase fermentation is employed to maximize the production of secondary metabolites.

-

Procedure:

-

The fungal strain is grown on a solid substrate, such as rice or other grains, in a suitable culture vessel (e.g., 2.8 L Fernbach flask).

-

The culture is maintained under controlled conditions of temperature and humidity for a sufficient period to allow for the biosynthesis of the resorcylic acid lactones. A single solid-based culture can yield over 800 mg of (5Z)-7-oxozeaenol, with this compound being a minor component.

-

Extraction

-

Objective: To extract the secondary metabolites from the fungal biomass and solid substrate.

-

Procedure:

-

The solid culture is harvested and soaked in an organic solvent, typically ethyl acetate.

-

The mixture is agitated or allowed to stand to ensure efficient extraction of the compounds.

-

The organic solvent is then filtered to remove the solid material.

-

The solvent is evaporated under reduced pressure to yield a crude organic extract.

-

Chromatographic Purification and Isomer Separation

-

Objective: To separate the individual compounds from the crude extract, with a specific focus on the separation of the (5E) and (5Z) isomers of 7-Oxozeaenol.

-

Instrumentation: Preparative High-Performance Liquid Chromatography (HPLC) is the key technique for this separation.

-

Procedure:

-

The crude extract is subjected to initial fractionation using techniques such as vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) over silica gel.

-

Fractions containing the compounds of interest are then subjected to preparative HPLC.

-

Isomer Separation: The separation of this compound and (5Z)-7-Oxozeaenol is achieved using a C18 reversed-phase column. While the exact gradient conditions for this specific separation are not detailed in the available literature, a typical protocol for the purification of related analogues involves:

-

Column: Phenomenex Gemini-NX C18 (250 x 21.20 mm, 5 µm) or similar.

-

Mobile Phase: A gradient of water (often with a modifier like 0.1% trifluoroacetic acid - TFA) and an organic solvent such as methanol or acetonitrile.

-

Flow Rate: Typically in the range of 15-25 mL/min for a column of this dimension.

-

-

Fractions are collected and analyzed by analytical HPLC or UPLC to determine their purity.

-

Pure fractions of this compound and (5Z)-7-Oxozeaenol are then concentrated to yield the isolated compounds.

-

Mandatory Visualizations

Signaling Pathway

Caption: The TAK1 signaling cascade, a key pathway in the inflammatory response.

Experimental Workflow

Caption: General workflow for the isolation of 7-Oxozeaenol isomers.

Conclusion

This compound is a naturally occurring geometric isomer of the potent TAK1 inhibitor, (5Z)-7-Oxozeaenol. While it is significantly less active, its discovery and isolation are crucial for a comprehensive understanding of the structure-activity relationships of resorcylic acid lactones. The co-occurrence of these isomers in the same fungal source highlights the biosynthetic diversity within these microorganisms. The detailed experimental protocols for fermentation, extraction, and chromatographic separation provide a roadmap for researchers to isolate and study these and other related natural products. Further investigation into the biological activities of this compound, beyond TAK1 inhibition, may reveal novel therapeutic properties and provide further insights into the chemical biology of this fascinating class of fungal metabolites.

References

- 1. Resorcylic acid lactones with cytotoxic and NF-κB inhibitory activities and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Pathway of (5E)-7-Oxozeaenol: A Technical Guide

(5Z)-7-Oxozeaenol , a resorcylic acid lactone of fungal origin, has garnered significant attention within the scientific community for its potent and selective inhibitory activity against Transforming growth factor-β-activated kinase 1 (TAK1). As a pivotal mediator in inflammatory and immune responses, TAK1 represents a promising therapeutic target for a range of diseases, including cancers and inflammatory disorders. This technical guide provides a detailed overview of the total synthesis of (5Z)-7-Oxozeaenol, offering valuable insights for researchers, chemists, and professionals in drug development. The synthesis is a convergent process, culminating in a late-stage intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to construct the characteristic 14-membered macrocycle.

Retrosynthetic Analysis

The synthetic strategy for (5Z)-7-Oxozeaenol hinges on a convergent approach, dissecting the complex macrolactone into two key fragments: an aromatic carboxylic acid core and a functionalized vinyl halide side chain. The crucial steps in this strategy involve a Mitsunobu esterification to couple these two fragments, followed by an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to forge the macrocyclic ring.

Caption: Retrosynthetic analysis of (5Z)-7-Oxozeaenol.

Synthesis of the Aromatic Fragment

The synthesis of the aromatic carboxylic acid fragment commences with commercially available 2,4-dimethoxy-6-methylbenzoic acid. This starting material undergoes a series of functional group manipulations to install the necessary reactive handles for subsequent coupling.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Protection | 2-(Trimethylsilyl)ethanol, DCC, DMAP | TMSE-protected benzoic acid | - |

| 2 | Selenation | (PhSe)2, BuLi, THF | Aryl selenide | - |

| 3 | Alkylation | LDA, Alkyl iodide | Alkylated aryl selenide | - |

| 4 | Oxidative Elimination | H2O2 | trans-Olefin | High |

| 5 | Deprotection | TBAF | Aromatic Carboxylic Acid Fragment | Excellent |

Synthesis of the Side Chain Fragment

The vinyl halide side chain is prepared from 2-deoxyribose, a readily available chiral starting material. The synthesis involves ozonolysis, reduction, and subsequent conversion to the corresponding alkyl iodide, followed by the formation of the Z-vinyl halide.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Ozonolysis | O3, CH2Cl2; then NaBH4 | Primary alcohol | - |

| 2 | Iodination | I2, PPh3, Imidazole | Alkyl iodide | - |

| 3 | Z-Vinyl Halide Formation | - | Z-Vinyl Bromide / Iodide | - |

Fragment Coupling and Macrocyclization

With both the aromatic and side chain fragments in hand, the next crucial step is their union via a Mitsunobu esterification. This reaction proceeds with the inversion of stereochemistry at the secondary alcohol of the side chain fragment.

The resulting seco-acid is then subjected to the key macrocyclization step. An intramolecular Nozaki-Hiyama-Kishi (NHK) reaction, mediated by chromium and nickel salts, efficiently closes the 14-membered ring to yield the protected (5Z)-7-Oxozeaenol. Subsequent deprotection of the silyl ethers furnishes the final natural product.

Caption: Overall synthetic workflow for (5Z)-7-Oxozeaenol.

Signaling Pathway Inhibition by (5Z)-7-Oxozeaenol

(5Z)-7-Oxozeaenol exerts its biological effects primarily through the irreversible inhibition of TAK1. TAK1 is a key upstream kinase in several signaling cascades, most notably the NF-κB, JNK, and p38 MAPK pathways. By covalently binding to a cysteine residue in the ATP-binding pocket of TAK1, (5Z)-7-Oxozeaenol effectively blocks its kinase activity. This inhibition prevents the downstream phosphorylation and activation of IKKs (in the NF-κB pathway) and MKKs (in the JNK and p38 pathways), ultimately leading to the suppression of pro-inflammatory gene expression and other cellular responses.

Caption: Inhibition of TAK1-mediated signaling by (5Z)-7-Oxozeaenol.

Conclusion

The total synthesis of (5Z)-7-Oxozeaenol represents a significant achievement in natural product synthesis, providing a reliable route to this potent TAK1 inhibitor. The convergent strategy, highlighted by the key Mitsunobu esterification and intramolecular Nozaki-Hiyama-Kishi macrocyclization, offers a versatile platform for the generation of analogs for further structure-activity relationship studies. A thorough understanding of its synthesis and mechanism of action is crucial for harnessing the full therapeutic potential of (5Z)-7-Oxozeaenol and for the development of next-generation kinase inhibitors.

(5E)-7-Oxozeaenol: A Technical Guide to its Mechanism of Action as a TAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5E)-7-Oxozeaenol and its more potent stereoisomer, (5Z)-7-Oxozeaenol, are resorcylic acid lactones of fungal origin that have garnered significant attention in biomedical research for their potent inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a critical upstream kinase in multiple signaling pathways that regulate inflammation, immunity, apoptosis, and cell survival. This technical guide provides an in-depth overview of the mechanism of action of 7-Oxozeaenol, with a primary focus on the extensively studied and more active (5Z) isomer, which is often used as a tool compound to probe TAK1 function. This document details the molecular interactions, effects on downstream signaling cascades, and cellular consequences of TAK1 inhibition by this compound. Furthermore, it provides structured quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved to support further research and drug development efforts.

Core Mechanism of Action: Irreversible Inhibition of TAK1

The primary molecular target of 7-Oxozeaenol is TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. (5Z)-7-Oxozeaenol is a highly potent and selective inhibitor of TAK1.[1][2] The mechanism of inhibition is irreversible and ATP-competitive.[3] X-ray crystallography and mass spectrometry studies have revealed that (5Z)-7-Oxozeaenol forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of TAK1.[3][4][5] This covalent modification permanently inactivates the kinase, preventing the transfer of phosphate from ATP to its downstream substrates.

While the user's query specified the (5E) isomer, the vast majority of published research has focused on the (5Z) isomer due to its significantly higher potency. Comparative studies have shown that the cis-enone configuration of the (5Z) isomer is crucial for its high inhibitory activity against TAK1, whereas the trans-enone configuration of the (5E) isomer is largely inactive.[5]

Impact on Downstream Signaling Pathways

TAK1 is a central node in signaling pathways initiated by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as Toll-like receptor (TLR) ligands. By inhibiting TAK1, 7-Oxozeaenol effectively blocks the activation of two major downstream signaling cascades: the NF-κB pathway and the MAPK pathways (JNK and p38).

Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB pathway is crucial for the expression of genes involved in inflammation, immunity, and cell survival. TAK1 is essential for the activation of the IκB kinase (IKK) complex. Activated IKK phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB transcription factor (a heterodimer of p50 and p65/RelA) to translocate to the nucleus and initiate gene transcription.

(5Z)-7-Oxozeaenol treatment has been shown to prevent the phosphorylation and activation of the IKK complex, thereby stabilizing IκBα and blocking the nuclear translocation of NF-κB.[6][7][8]

Inhibition of MAPK Signaling Pathways

TAK1 also acts as a MAP3K, activating the JNK and p38 MAPK pathways. It achieves this by phosphorylating and activating MAPK kinases (MKKs), specifically MKK4/7 for the JNK pathway and MKK3/6 for the p38 pathway. These pathways are involved in cellular responses to stress, apoptosis, and inflammation.

Treatment with (5Z)-7-Oxozeaenol has been demonstrated to block the phosphorylation and activation of both JNK and p38 MAPKs in response to various stimuli.[6][8][9]

Cellular Effects of TAK1 Inhibition by 7-Oxozeaenol

The blockade of NF-κB and MAPK signaling by 7-Oxozeaenol leads to several significant cellular outcomes, making it a valuable tool for studying these pathways and a potential therapeutic agent.

-

Anti-inflammatory Effects: By inhibiting the production of pro-inflammatory cytokines and mediators regulated by NF-κB and p38, (5Z)-7-Oxozeaenol exhibits potent anti-inflammatory properties.[10]

-

Induction of Apoptosis: In many cancer cell types, constitutive NF-κB activity promotes survival by upregulating anti-apoptotic proteins. Inhibition of TAK1 by (5Z)-7-Oxozeaenol can sensitize cancer cells to apoptosis, particularly in combination with chemotherapeutic agents or death receptor ligands like TRAIL.[11]

-

Sensitization to Chemotherapy: The activation of NF-κB is a known mechanism of chemoresistance. By blocking this pro-survival pathway, (5Z)-7-Oxozeaenol can enhance the efficacy of cytotoxic drugs in various cancer models.[8][11]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Semisynthesis of Hypothemycin Analogues Targeting the C8-C9 Diol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TGFβ-activated Kinase 1 (TAK1) Inhibition by 5Z-7-Oxozeaenol Attenuates Early Brain Injury after Experimental Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 7-Oxozeaenol: A Technical Guide

An In-depth Examination of (5Z)-7-Oxozeaenol's Mechanism of Action and Therapeutic Potential

Introduction

(5Z)-7-Oxozeaenol is a resorcylic acid lactone of fungal origin that has garnered significant attention in the scientific community for its potent and selective biological activity.[1][2][3] It functions as an irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling protein in the mitogen-activated protein kinase (MAPK) kinase kinase (MAPKKK) family.[1][2][3] TAK1 plays a crucial role in mediating inflammatory responses, immune signaling, and cell survival pathways.[4][5] Consequently, its inhibition by (5Z)-7-Oxozeaenol has profound effects on various cellular processes, making it a valuable tool for research and a potential therapeutic agent for a range of diseases, including inflammatory disorders and cancer.[4][5][6]

It is important to note that the biological activity of 7-Oxozeaenol is highly dependent on its stereochemistry. The (5Z) isomer is the significantly more active form. Isomerization of the enone double bond to the (5E) configuration results in a substantial reduction in its inhibitory activity against TAK1.[1] Therefore, this guide will focus on the biological activity of the well-characterized and potent (5Z)-7-Oxozeaenol.

Mechanism of Action

(5Z)-7-Oxozeaenol exerts its inhibitory effect on TAK1 through the formation of a covalent bond.[1] X-ray crystallography and mass spectrometry studies have confirmed that it forms a covalent complex with TAK1.[1] This irreversible binding occurs within the ATP-binding pocket of the kinase, leading to the inhibition of both its kinase and intrinsic ATPase activities.[1] The inhibition follows bi-phase kinetics, which is consistent with an irreversible inhibition mechanism.[1]

Quantitative Data: Inhibitory Activity of (5Z)-7-Oxozeaenol

The inhibitory potency of (5Z)-7-Oxozeaenol has been quantified in various studies. The following table summarizes the key inhibitory concentrations (IC50) against its primary target, TAK1, and other kinases, demonstrating its selectivity.

| Target Kinase | IC50 (nM) | Cell Line/Assay Conditions |

| TAK1 | 8.1 | In the presence of TAK1-binding protein 1 (TAB1)[2] |

| TAK1 | 86 | Biochemical assay with TAK1-TAB1 and swine myelin basic protein[7] |

| MEK1 | 411 | [2] |

| MEKK1 | 268 | [2] |

| NF-κB Activity | 83 | Reporter assay in HEK293 cells expressing TAK1 and TAB1[2] |

Signaling Pathways Modulated by (5Z)-7-Oxozeaenol

As a potent TAK1 inhibitor, (5Z)-7-Oxozeaenol significantly impacts downstream signaling pathways that are crucial for cellular responses to inflammatory stimuli and stress.

TAK1-Mediated Signaling

The following diagram illustrates the central role of TAK1 in activating the NF-κB and MAPK (JNK and p38) signaling cascades, and how (5Z)-7-Oxozeaenol intervenes.

Caption: (5Z)-7-Oxozeaenol inhibits TAK1, blocking downstream NF-κB and MAPK pathways.

By inhibiting TAK1, (5Z)-7-Oxozeaenol effectively blocks the activation of both the IKK complex and various MAP2Ks (MKKs).[3] This prevents the subsequent activation of the transcription factors NF-κB and AP-1, which are critical for the expression of pro-inflammatory genes like COX-2.[2][3]

Experimental Protocols

The biological activity of (5Z)-7-Oxozeaenol has been characterized using a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay for TAK1 Inhibition

Objective: To determine the IC50 value of (5Z)-7-Oxozeaenol against TAK1.

Materials:

-

Recombinant human TAK1/TAB1 complex

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

(5Z)-7-Oxozeaenol at various concentrations

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant TAK1/TAB1, and MBP.

-

Add varying concentrations of (5Z)-7-Oxozeaenol to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporation of ³²P into MBP using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of (5Z)-7-Oxozeaenol relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for NF-κB Activation

Objective: To assess the effect of (5Z)-7-Oxozeaenol on NF-κB activation in a cellular context.

Materials:

-

HEK293 cells stably expressing an NF-κB-luciferase reporter construct

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Inducing agent (e.g., Interleukin-1β or TNF-α)

-

(5Z)-7-Oxozeaenol at various concentrations

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the HEK293 NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of (5Z)-7-Oxozeaenol for 1 hour.

-

Stimulate the cells with the inducing agent (e.g., IL-1β) for a specified time (e.g., 6 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of (5Z)-7-Oxozeaenol compared to the stimulated vehicle control.

-

Determine the IC50 value as described for the in vitro kinase assay.

Experimental Workflow for Cellular Assays

The following diagram outlines a typical workflow for evaluating the cellular activity of (5Z)-7-Oxozeaenol.

Caption: General workflow for assessing the cellular effects of (5Z)-7-Oxozeaenol.

Therapeutic Potential

The ability of (5Z)-7-Oxozeaenol to inhibit TAK1 and its downstream pro-inflammatory and survival pathways has positioned it as a compound with significant therapeutic potential in several disease areas.

Anti-inflammatory Effects

By blocking the production of inflammatory mediators such as COX-2, (5Z)-7-Oxozeaenol has demonstrated anti-inflammatory properties in cellular models.[2][3] In vivo, topical application of (5Z)-7-Oxozeaenol has been shown to prevent picryl chloride-induced ear swelling in mice, a model of contact hypersensitivity.[2]

Anti-cancer Activity

TAK1 is implicated in the survival and proliferation of various cancer cells. Inhibition of TAK1 by (5Z)-7-Oxozeaenol has been shown to:

-

Sensitize cervical cancer cells to doxorubicin-induced apoptosis by hindering doxorubicin-induced NF-κB activation.[6]

-

Augment the cytotoxic effects of chemotherapeutic agents like doxorubicin and etoposide in neuroblastoma cell lines.[8]

-

Induce apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cell lines.[7]

These findings suggest that TAK1 inhibition with (5Z)-7-Oxozeaenol could be a promising strategy to overcome chemoresistance and enhance the efficacy of existing cancer therapies.[6][8]

Conclusion

(5Z)-7-Oxozeaenol is a potent and selective irreversible inhibitor of TAK1, a critical kinase in inflammatory and cell survival signaling pathways. Its well-defined mechanism of action, which involves the covalent modification of the ATP-binding pocket of TAK1, leads to the effective blockade of downstream NF-κB and MAPK activation. The extensive in vitro and in vivo data highlight its potential as a powerful research tool and a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. Further research into the optimization of its pharmacological properties will be crucial for its translation into clinical applications.

References

- 1. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 5. TGFβ-activated Kinase 1 (TAK1) Inhibition by 5Z-7-Oxozeaenol Attenuates Early Brain Injury after Experimental Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

(5E)-7-Oxozeaenol: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5E)-7-Oxozeaenol, a resorcylic acid lactone of fungal origin, has emerged as a potent and selective modulator of critical cellular signaling pathways.[1][2] This technical guide provides an in-depth overview of the target identification and validation of this molecule, focusing on its mechanism of action, key experimental methodologies, and its impact on downstream signaling cascades. The primary identified target of this compound is Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key regulator of inflammatory and stress responses.[3][4] This document serves as a comprehensive resource for researchers and drug development professionals working with this compound and investigating the therapeutic potential of TAK1 inhibition.

Target Identification: Unveiling TAK1 as the Primary Target

The identification of TAK1 as the principal target of this compound has been established through a combination of biochemical and cellular assays. This natural product acts as a potent, irreversible inhibitor of TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.[3][5][6] TAK1 plays a central role in activating downstream signaling pathways, including the NF-κB and MAPK (JNK/p38) pathways, in response to various stimuli such as pro-inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), as well as genotoxic stress.[4][7][8]

The mechanism of inhibition is covalent, with this compound forming a stable complex with TAK1.[3][5] This irreversible binding occurs through the interaction of the α,β-unsaturated ketone of the inhibitor with a cysteine residue located in the ATP-binding pocket of the TAK1 kinase domain.[9] This covalent modification effectively blocks the kinase activity of TAK1, preventing the phosphorylation of its downstream substrates.

Quantitative Data: Potency and Selectivity Profile

The potency and selectivity of this compound have been characterized through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for TAK1 and selectivity over other kinases.

| Kinase Target | IC50 (nM) | Notes |

| TAK1 | 8.1 | In the presence of TAK1-binding protein 1 (TAB1)[1] |

| 8 | [2] | |

| 65 | For endogenous TAK1 in 293-IL-1RI cells[5] | |

| MEK1 | 411 | [1][10] |

| MEKK1 | 268 | [1] |

| MEKK4 | >500 | Displays >62-fold selectivity over MEKK4[2] |

| ASK1 | >300 | Not effectively inhibited[1][6] |

| IKKβ | >300 | Not effectively inhibited[1] |

| VEGF-R2 | 52 | [10] |

| VEGF-R3 | 110 | [10] |

| FLT3 | 170 | [10] |

| PDGFR-β | 340 | [10] |

| B-RAF VE | 6300 | [10] |

| SRC | 6600 | [10] |

| Table 1: In vitro inhibitory activity of this compound against a panel of kinases. |

Signaling Pathways and Experimental Workflows

The inhibition of TAK1 by this compound has profound effects on downstream signaling pathways. The following diagrams illustrate the TAK1 signaling cascade and a typical experimental workflow for validating TAK1 inhibition.

Caption: TAK1 Signaling Pathway Inhibition by this compound.

Caption: Experimental Workflow for TAK1 Target Validation.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the identification and validation of this compound's target.

In Vitro TAK1 Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified TAK1.

Materials:

-

Recombinant active TAK1/TAB1 complex

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)

-

Substrate (e.g., inactive MKK6)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay kit (or similar detection method)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 2 µL of TAK1/TAB1 enzyme solution to each well.

-

Add 2 µL of a mixture containing the MKK6 substrate and ATP to initiate the reaction. The final ATP concentration should be close to the Km value for TAK1.

-

Incubate the plate at room temperature for 60 minutes.

-

To determine the amount of ADP produced (which corresponds to kinase activity), add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Immunoprecipitation (IP) - Kinase Assay

This assay assesses the activity of endogenous TAK1 from cell lysates.

Materials:

-

Cell line expressing endogenous TAK1 (e.g., 293-IL-1RI cells)

-

Stimulus (e.g., IL-1)

-

This compound

-

Cell lysis buffer (RIPA or similar)

-

Anti-TAK1 antibody

-

Protein A/G magnetic beads

-

Kinase assay buffer

-

Inactive MKK6 substrate

-

[γ-32P]ATP or non-radioactive detection method

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat cells with various concentrations of this compound or DMSO for 30 minutes.

-

Stimulate the cells with IL-1 (e.g., 5 ng/mL) for 5-15 minutes.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate the supernatant with an anti-TAK1 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 2-4 hours.

-

Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.

-

Resuspend the beads in kinase assay buffer containing the MKK6 substrate.

-

Initiate the kinase reaction by adding ATP (and [γ-32P]ATP if using radioactive detection).

-

Incubate at 30°C for 20-30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analyze the phosphorylation of MKK6 by SDS-PAGE and autoradiography or by Western blotting with a phospho-MKK6 specific antibody.

Western Blot Analysis for Pathway Activation

This method is used to detect the phosphorylation status of downstream targets of TAK1.

Materials:

-

Cell line of interest (e.g., HeLa, SH-SY5Y)

-

Stimulus (e.g., Doxorubicin, TNF-α)

-

This compound

-

Cell lysis buffer

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-IKKα/β, anti-IκBα)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with this compound for 1-2 hours.

-

Treat cells with the desired stimulus for the appropriate time.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL reagent and an imaging system.

-

To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., β-actin) or the total protein for the phosphorylated target.

NF-κB Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

Stimulus (e.g., TNF-α, IL-1)

-

This compound

-

Luciferase assay reagent

Procedure:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

After 24 hours, pre-treat the cells with this compound for 1 hour.

-

Stimulate the cells with the appropriate agonist for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Calculate the fold induction of NF-κB activity relative to the unstimulated control.

Cell Viability Assay

This assay determines the cytotoxic or cytostatic effects of this compound.

Materials:

-

Cancer cell line (e.g., neuroblastoma cell lines like SH-SY5Y)

-

This compound

-

Chemotherapeutic agent (e.g., Doxorubicin)

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound, a chemotherapeutic agent, or a combination of both.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Conclusion

This compound has been rigorously identified and validated as a potent and selective irreversible inhibitor of TAK1. Its ability to covalently modify the kinase and block downstream NF-κB and MAPK signaling pathways underscores its potential as a valuable research tool and a starting point for the development of novel therapeutics targeting TAK1-driven pathologies, including inflammatory diseases and cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the biological activities of this compound and the therapeutic implications of TAK1 inhibition.

References

- 1. (5Z)-7-Oxozeaenol | Other Kinases | Tocris Bioscience [tocris.com]

- 2. pnas.org [pnas.org]

- 3. 2.7. Immunoprecipitation and In Vitro TAK1 Kinase Assays [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of 7-Oxozeaenol: A Technical Guide

A Note on Stereoisomers: The Predominance of (5Z)-7-Oxozeaenol in Scientific Literature

This guide will provide a comprehensive overview of the well-documented (5Z)-7-Oxozeaenol, covering its structural characterization, mechanism of action, and its impact on cellular signaling pathways.

Core Structural and Physicochemical Properties of (5Z)-7-Oxozeaenol

(5Z)-7-Oxozeaenol is a resorcylic acid lactone of fungal origin.[1] Its chemical structure is characterized by a 14-membered macrocyclic ring fused to a resorcylic acid moiety.

| Property | Data | Reference |

| Molecular Formula | C₁₉H₂₂O₇ | [2] |

| Molecular Weight | 362.37 g/mol | [3] |

| CAS Number | 253863-19-3 | [2] |

| Synonyms | FR148083, L-783,279, LL-Z 1640-2 | [2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO | [3] |

Spectroscopic and Crystallographic Analysis

The definitive structure of (5Z)-7-Oxozeaenol and its covalent interaction with target proteins have been elucidated through various analytical techniques, most notably X-ray crystallography and mass spectrometry.[4][5]

Spectroscopic Data

While a complete set of spectroscopic data for isolated (5Z)-7-Oxozeaenol is not compiled in a single source, data for derivatives and related compounds have been published. For instance, the 13C NMR and HRMS data for a bromo-derivative of (5Z)-7-oxozeaenol have been reported.[6]

Note: The following data is for (3S,5Z,8S,9S,11E)-15-Bromo-8,9,16-trihydroxy-14-methoxy-3-methyl-3,4,9,10-tetrahydro-1H-benzo[c][6]oxacyclotetradecine-1,7(8H)-dione, a derivative of (5Z)-7-oxozeaenol.

| Spectroscopic Data | Values |

| ¹³C NMR (100 MHz, CDCl₃) δ | 207.6, 171.2, 164.3, 164.1, 143.7, 135.7, 125.7, 107.5, 105.1, 99.8, 77.7, 76.2, 73.6, 72.4, 55.5, 46.2, 37.2, 33.3, 21.7 |

| HRMS (ESI, m/z) | Calculated for C₁₉H₂₃O₇ [M+H]⁺: 363.1438; Found: 363.1433 |

X-ray Crystallography

X-ray crystallography has been instrumental in revealing the precise mechanism of action of (5Z)-7-Oxozeaenol. Studies have shown that it forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of its primary target, TAK1.[4][5] This irreversible binding explains its potent and sustained inhibitory effect.[4] Similar crystallographic studies have also elucidated its binding to another kinase, MAP2K7, where it surprisingly binds to a different cysteine residue than in TAK1, highlighting a degree of plasticity in its covalent interactions.[7]

Biological Activity and Mechanism of Action

(5Z)-7-Oxozeaenol is a highly potent and selective inhibitor of TAK1, a key kinase in the MAP3K family that plays a crucial role in inflammatory and cancer signaling pathways.[1][8]

Kinase Inhibitory Activity

(5Z)-7-Oxozeaenol exhibits potent inhibitory activity against TAK1 and, to a lesser extent, other kinases.

| Target Kinase | IC₅₀ (nM) | Reference |

| TAK1 | 8.1 | [2] |

| MEK1 | 411 | [9] |

| MEKK1 | 268 | [2] |

| VEGF-R2 | 52 | [9] |

| NF-κB activity (in HEK293 cells) | 83 | [2] |

Mechanism of Action: Covalent Inhibition of TAK1

(5Z)-7-Oxozeaenol acts as an irreversible inhibitor of TAK1.[4] X-ray crystallography and mass spectrometry have confirmed that it forms a covalent complex with TAK1.[4][5] This covalent bond is formed via a Michael addition reaction between the α,β-unsaturated ketone in the macrocyclic ring of (5Z)-7-Oxozeaenol and the thiol group of a cysteine residue in the ATP-binding site of TAK1.[4] This irreversible binding inhibits both the kinase and the intrinsic ATPase activity of TAK1.[4]

Signaling Pathway Modulation

By inhibiting TAK1, (5Z)-7-Oxozeaenol effectively blocks downstream signaling cascades that are critical for inflammatory responses and cell survival.

Inhibition of Pro-inflammatory Signaling

TAK1 is a central mediator in the signaling pathways initiated by pro-inflammatory cytokines such as IL-1 and TNF-α.[1] (5Z)-7-Oxozeaenol's inhibition of TAK1 prevents the activation of downstream targets including the IκB kinase (IKK) complex and the MAP kinases JNK and p38.[1] This blockade ultimately leads to the suppression of the transcription factor NF-κB and reduced production of inflammatory mediators like cyclooxygenase-2 (COX-2).[1]

Figure 1. Inhibition of the TAK1-mediated pro-inflammatory signaling pathway by (5Z)-7-Oxozeaenol.

Sensitization of Cancer Cells to Apoptosis

In various cancer cell lines, the TAK1-NF-κB signaling axis promotes cell survival and contributes to chemoresistance.[10] By inhibiting this pathway, (5Z)-7-Oxozeaenol can sensitize cancer cells to apoptosis induced by chemotherapeutic agents like doxorubicin or TRAIL (TNF-related apoptosis-inducing ligand).[10][11]

Figure 2. Mechanism of chemosensitization by (5Z)-7-Oxozeaenol through inhibition of the TAK1/NF-κB survival pathway.

Experimental Protocols

Detailed experimental protocols for the use of (5Z)-7-Oxozeaenol are often specific to the assay and cell line. However, general methodologies can be outlined based on published studies.

In Vitro Kinase Assay for TAK1 Inhibition

This protocol provides a general workflow for assessing the inhibitory activity of (5Z)-7-Oxozeaenol against TAK1.

Figure 3. General workflow for an in vitro TAK1 kinase inhibition assay.

Methodology:

-

Reaction Setup: In a microplate, combine recombinant TAK1/TAB1 enzyme, a suitable kinase buffer, a specific substrate (e.g., inactive MKK6), and ATP.

-

Inhibitor Addition: Add varying concentrations of (5Z)-7-Oxozeaenol (typically dissolved in DMSO) or a vehicle control to the reaction wells.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.

-

Reaction Termination: Stop the reaction, often by adding a solution containing EDTA.

-

Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as the ADP-Glo™ Kinase Assay which measures ADP production, or by Western blotting using a phospho-specific antibody for the substrate.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cell-Based NF-κB Reporter Assay

This protocol outlines a method to measure the effect of (5Z)-7-Oxozeaenol on NF-κB activation in a cellular context.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Compound Treatment: Treat the transfected cells with various concentrations of (5Z)-7-Oxozeaenol for a specific duration.

-

Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as IL-1 or TNF-α.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity for each concentration of (5Z)-7-Oxozeaenol and determine the IC₅₀ value.

Conclusion

(5Z)-7-Oxozeaenol is a well-characterized, potent, and irreversible inhibitor of TAK1. Its structural features, particularly the α,β-unsaturated ketone, are key to its covalent mechanism of action. By inhibiting TAK1, it effectively blocks major inflammatory and cell survival pathways, making it a valuable tool for research in inflammation and oncology. In contrast, the (5E)-7-Oxozeaenol isomer remains largely uncharacterized in the scientific literature, with available data suggesting it is a much less potent biological agent. Further research would be necessary to fully elucidate the structural and functional properties of the (5E) isomer.

References

- 1. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. (5Z)-7-Oxozeaenol | Other Kinases | Tocris Bioscience [tocris.com]

- 4. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5Z-7-Oxozeaenol covalently binds to MAP2K7 at Cys218 in an unprecedented manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of Resorcylic Acid Lactones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resorcylic acid lactones (RALs) are a class of fungal polyketide secondary metabolites characterized by a 14-membered macrocyclic lactone ring fused to a β-resorcylic acid moiety.[1][2] This diverse family of natural products exhibits a wide range of potent biological activities, including anticancer, antifungal, and hormonal effects, making them attractive scaffolds for drug discovery and development.[3][4] This technical guide provides a comprehensive overview of the natural sources of RALs, with a primary focus on the producing fungal species. It includes a compilation of quantitative data on RAL production, detailed experimental protocols for their isolation and characterization, and visualizations of key signaling pathways affected by these compounds.

Introduction to Resorcylic Acid Lactones

Resorcylic acid lactones (RALs) are a structurally diverse group of polyketides produced by various filamentous fungi.[5] Their core structure consists of a β-resorcylic acid (2,4-dihydroxybenzoic acid) nucleus fused to a macrocyclic lactone ring of varying size and substitution patterns.[5] The biological activities of RALs are dictated by these structural variations. Notable examples include radicicol, a potent inhibitor of Heat Shock Protein 90 (Hsp90), and zearalenone, a mycoestrogen that mimics the activity of endogenous estrogens.[1][6] The unique biological activities of RALs have spurred significant interest in their therapeutic potential.

Natural Sources of Resorcylic Acid Lactones

The vast majority of resorcylic acid lactones are of fungal origin.[1] While there have been investigations into other potential natural sources, fungi remain the only confirmed primary producers of this class of compounds.

Fungal Sources

RALs are predominantly produced by ascomycete fungi, with a wide distribution across various genera.[1] Many of these fungi are plant pathogens or endophytes, living in symbiotic or parasitic relationships with plants.[4][7] The production of RALs is often influenced by the fungal species, strain, and culture conditions.

Key fungal genera known to produce resorcylic acid lactones include:

-

Fusarium: This genus is a prolific producer of zearalenone and its derivatives. Species such as Fusarium graminearum, F. culmorum, F. cerealis, F. equiseti, and F. verticillioides are commonly found contaminating cereal grains like corn, wheat, and barley.[2]

-

Penicillium: Various Penicillium species are known to produce a range of RALs.

-

Colletotrichum: Endophytic fungi of this genus, such as Colletotrichum gloeosporioides, have been shown to produce novel RALs with anti-inflammatory properties.[4]

-

Ilyonectria: Pathogenic strains of Ilyonectria mors-panacis, the causative agent of ginseng root rot, produce a mixture of RALs, including pochonins and monocillins.[7]

-

Rhinocladiella: An endophytic fungus, Rhinocladiella similis, isolated from a desert plant, has been found to produce new RAL analogues.[1]

-

Paecilomyces: Paecilomyces sp. are a source of novel RALs, named paecilomycins, with antiplasmodial activity.[8]

-

Pochonia: The fungus Pochonia chlamydosporia is known to produce a variety of RALs, including radicicol and pochonins.[9]

-

Hypomyces: Hypomyces subiculosus is the source of hypothemycin, a RAL with protein kinase inhibitory activity.[6][9]

-

Monocillium and Nectria: These genera are known producers of radicicol.[5]

-

Halenospora: A freshwater aquatic fungus, Halenospora sp., has been shown to produce a series of new RALs called greensporones.[10]

Other Potential Sources

To date, there is no conclusive evidence of de novo biosynthesis of resorcylic acid lactones by plants or bacteria. One study identified a soil-borne bacterium, Aeromicrobium sp., capable of hydrolyzing the macrolide ring of zearalenone and radicicol, but not producing them.[7]

Quantitative Data on Resorcylic Acid Lactone Production

The yield of resorcylic acid lactones from fungal cultures can vary significantly depending on the fungal strain, culture medium, and fermentation conditions. The following tables summarize available quantitative data for some of the most well-known RALs.

| Resorcylic Acid Lactone | Producing Fungus | Substrate/Medium | Yield | Reference(s) |

| Zearalenone | Fusarium graminearum | Corn | Up to 399 ppm (µg/g) | [1] |

| Zearalenone | Fusarium graminearum | Argentinian maize | 200–35,045 µg/kg | [4] |

| Zearalenone | Fusarium graminearum | Liquid Culture (PDB) | Up to 23,789.70 ng/mL | [4] |

| Zearalenone | Fusarium spp. | Cereal Grains | 2.5 to 9.2 µg/kg | |

| Radicicol | Humicola fuscoatra | Not Specified | Commercially available | [11][12][13][14] |

| Hypothemycin | Hypomyces subiculosus | Not Specified | Heterologous expression in S. cerevisiae yielded detectable amounts. | [9][15] |

| Greensporone A | Halenospora sp. | Rice | 13.9 mg from the organic extract of the culture. | [10] |

| Greensporone B | Halenospora sp. | Rice | 1.0 mg from the organic extract of the culture. | [16] |

| Greensporone C | Halenospora sp. | Rice | 1.2 mg from the organic extract of the culture. | [16] |

| Paecilomycin B | Paecilomyces sp. SC0924 | Mycelial Solid Culture | 56 mg from the EtOAc-soluble extract. | [8] |

Table 1: Quantitative Production of Various Resorcylic Acid Lactones from Fungal Sources.

| Fusarium Species/Isolate | Substrate | Zearalenone Yield | Reference |

| F. graminearum DAOM 180378 | Corn (40% moisture, 28°C, 24 days) | 399 ppm (µg/g) | [1] |

| F. graminearum (13 isolates) | Argentinian maize | 200–35,045 µg/kg | [4] |

| F. graminearum strain 29 | Liquid Culture (PDB, pH 9.0, 15.05°C, 28 days) | 23,789.70 ng/mL | [4] |

| F. verticillioides FQD-20 | Cereal Grains | 9.2 µg/kg | |

| F. verticillioides FQD-2 | Cereal Grains | 2.8 µg/kg | |

| Fusarium sp. FOFMC-26 | Cereal Grains | 2.5 µg/kg |

Table 2: Detailed Quantitative Production of Zearalenone by Fusarium Species.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of resorcylic acid lactones from fungal cultures.

Fungal Culture and Fermentation

Objective: To cultivate the producing fungal strain under conditions optimized for RAL production.

Materials:

-

Pure culture of the resorcylic acid lactone-producing fungus.

-

Appropriate solid or liquid culture medium (e.g., Potato Dextrose Agar (PDA), rice medium, Potato Dextrose Broth (PDB)).

-

Sterile flasks or petri dishes.

-

Incubator.

Protocol:

-

Inoculation: Aseptically transfer a small piece of the fungal mycelium or a spore suspension to the sterile culture medium.

-

Incubation: Incubate the cultures at the optimal temperature and for a sufficient duration to allow for fungal growth and secondary metabolite production. Incubation times can range from several days to weeks. For example, Colletotrichum gloeosporioides can be incubated on a solid rice medium for 30 days at room temperature.[13]

-

Monitoring: Regularly monitor the cultures for growth and signs of contamination.

Extraction of Resorcylic Acid Lactones

Objective: To extract the crude mixture of secondary metabolites, including RALs, from the fungal culture.

Materials:

-

Organic solvents (e.g., ethyl acetate, methanol, chloroform).

-

Separatory funnel or extraction thimble.

-

Rotary evaporator.

Protocol:

-

Solid Cultures: For solid cultures, add a suitable organic solvent (e.g., ethyl acetate) directly to the culture flask.[13] Allow the solvent to extract the metabolites for a period of time, often with agitation.

-

Liquid Cultures: For liquid cultures, the culture broth can be extracted with an immiscible organic solvent in a separatory funnel. The mycelium can be separated by filtration and extracted separately.

-

Concentration: Collect the organic solvent containing the crude extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude residue.

Purification of Resorcylic Acid Lactones

Objective: To isolate and purify individual RALs from the crude extract.

Materials:

-

Silica gel for column chromatography.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase).

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water).

Protocol:

-

Column Chromatography: The crude extract is often first fractionated by column chromatography on silica gel using a gradient of solvents with increasing polarity (e.g., a mixture of hexane and ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the RALs of interest are further purified by preparative or semi-preparative HPLC. A reverse-phase C18 column is commonly used with a gradient of water and methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%).[1]

-

Purity Assessment: The purity of the isolated compounds should be assessed by analytical HPLC or other suitable methods.

Structure Elucidation

Objective: To determine the chemical structure of the purified resorcylic acid lactones.

Materials:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

-

Nuclear Magnetic Resonance (NMR) spectrometer (¹H, ¹³C, COSY, HSQC, HMBC).

-

UV-Vis spectrophotometer.

-

Polarimeter.

Protocol:

-

Mass Spectrometry: Determine the molecular formula of the compound using HR-ESI-MS.[1]

-

NMR Spectroscopy: Acquire a full set of NMR spectra to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry.[1]

-

UV-Vis Spectroscopy: The UV absorption spectrum can provide information about the chromophores present in the molecule. β-resorcylic acid derivatives typically show absorption bands around 211, 262, and 298 nm.[1]

-

Optical Rotation: Measure the specific rotation to determine the chirality of the molecule.

Signaling Pathways and Mechanisms of Action

Resorcylic acid lactones exert their biological effects by interacting with specific cellular targets. The following diagrams illustrate the mechanisms of action for two well-studied RALs: radicicol and zearalenone.

Inhibition of Hsp90 by Radicicol

Radicicol is a potent inhibitor of the molecular chaperone Hsp90. Hsp90 is essential for the stability and function of a large number of "client" proteins, many of which are involved in cell growth, proliferation, and survival, including several oncoproteins. By inhibiting Hsp90, radicicol leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.

Estrogenic Signaling of Zearalenone

Zearalenone and its metabolites are known as mycoestrogens because their structure mimics that of the natural hormone 17β-estradiol. They can bind to estrogen receptors (ERs), leading to the activation of estrogen-responsive genes and subsequent disruption of the endocrine system.[1]

References

- 1. Deoxynivalenol, acetyl deoxynivalenol, and zearalenone formation by Canadian isolates of Fusarium graminearum on solid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zearalenone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Genes for the Biosynthesis of the Fungal Polyketides Hypothemycin from Hypomyces subiculosus and Radicicol from Pochonia chlamydosporia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TOXINS DERIVED FROM FUSARIUM GRAINEARUM, F. CULMORUM AND F. CROOKWELLENSE: ZEARALENONE, DEOXYNIVALENOL, NIVALENOL AND FUSARENONE X - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Genes for the biosynthesis of the fungal polyketides hypothemycin from Hypomyces subiculosus and radicicol from Pochonia chlamydosporia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Greensporones: Resorcylic Acid Lactones from an Aquatic Halenospora sp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rpicorp.com [rpicorp.com]

- 12. medline.com [medline.com]

- 13. melford.co.uk [melford.co.uk]

- 14. melford.co.uk [melford.co.uk]

- 15. Enzymatic Synthesis of Resorcylic Acid Lactones by Cooperation of Fungal Iterative Polyketide Synthases Involved in Hypothemycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

(5Z)-7-Oxozeaenol: A Technical Guide to a Potent and Irreversible TAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5Z)-7-Oxozeaenol, a resorcylic acid lactone of fungal origin, has emerged as a critical research tool and a potential therapeutic lead due to its potent and selective inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a key signaling node in the inflammatory and cell survival pathways, making it an attractive target for various diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth overview of (5Z)-7-Oxozeaenol as a TAK1 inhibitor, consolidating quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and relevant biological pathways.

Introduction

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 7 (MAP3K7), is a serine/threonine kinase that plays a central role in regulating cellular responses to a wide array of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as pathogen-associated molecular patterns (PAMPs).[1][2] TAK1 activation triggers downstream signaling cascades, most notably the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (JNK and p38), which are crucial for immune responses, inflammation, cell survival, and apoptosis.[1][3] Dysregulation of the TAK1 signaling pathway is implicated in the pathogenesis of numerous diseases, including cancer and chronic inflammatory conditions.[3][4]

(5Z)-7-Oxozeaenol has been identified as a highly potent, irreversible inhibitor of TAK1.[5] Its unique mechanism of action, involving covalent modification of a cysteine residue within the ATP-binding pocket of TAK1, confers high potency and prolonged duration of action.[3][6] This guide will explore the biochemical and cellular pharmacology of (5Z)-7-Oxozeaenol, providing researchers with the necessary information to effectively utilize this compound in their studies.

Mechanism of Action

(5Z)-7-Oxozeaenol functions as an ATP-competitive inhibitor of TAK1.[2] Its inhibitory activity is characterized by a bi-phasic kinetic profile, consistent with an irreversible binding mechanism.[3][6] X-ray crystallography and mass spectrometry studies have confirmed that (5Z)-7-Oxozeaenol forms a covalent adduct with a specific cysteine residue (Cys174) in the ATP-binding site of TAK1.[3][7] This covalent bond formation irreversibly inactivates the kinase, blocking its ability to phosphorylate downstream substrates.[3][5]

TAK1 Signaling Pathway and Inhibition by (5Z)-7-Oxozeaenol

References

- 1. Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining [synapse.patsnap.com]

- 2. promega.com.cn [promega.com.cn]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. bosterbio.com [bosterbio.com]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (5E)-7-Oxozeaenol In Vitro Assays

(5E)-7-Oxozeaenol is a potent, irreversible, and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). As a key mediator in the signaling pathways of pro-inflammatory cytokines, TAK1 activation leads to the downstream activation of the NF-κB and JNK/p38 MAPK signaling cascades. By covalently binding to TAK1, this compound effectively blocks these inflammatory pathways, making it a valuable tool for research in inflammation, immunology, and oncology.

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, tailored for researchers, scientists, and drug development professionals.

Data Presentation

The inhibitory activity of this compound has been quantified across various in vitro assays. The half-maximal inhibitory concentration (IC50) is a critical measure of its potency.

| Target/Assay | Cell Line/System | IC50 Value | Reference |

| TAK1 Kinase Activity | In vitro kinase assay | 8.1 nM | [1] |

| Endogenous TAK1 | 293-IL-1RI cells | 65 nM | [2] |

| VEGF-R2 Kinase Activity | In vitro kinase assay | 52 nM | [1] |

| MEK1 Kinase Activity | In vitro kinase assay | 411 nM | [1] |

| Cell Viability (MTT Assay) | HeLa (Cervical Cancer) | 1.34 µM | [3] |

| Cell Viability (MTT Assay) | C-33-A (Cervical Cancer) | 7.82 µM | [3] |

| Cell Viability (MTT Assay) | Ca Ski (Cervical Cancer) | 2.56 µM | [3] |

| Cell Viability (MTT Assay) | ME-180 (Cervical Cancer) | 3.41 µM | [3] |

| Cell Viability (MTT Assay) | SiHa (Cervical Cancer) | 4.12 µM | [3] |

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a clear understanding of the mechanism of action and experimental procedures, the following diagrams illustrate the TAK1 signaling pathway and a general workflow for evaluating this compound's in vitro efficacy.

Experimental Protocols

In Vitro TAK1 Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on TAK1 kinase activity. A non-radioactive, luminescence-based assay such as the ADP-Glo™ Kinase Assay is recommended for ease of use and high throughput.

Materials:

-

Recombinant TAK1/TAB1 complex

-

Myelin Basic Protein (MBP) or MKK6 as a substrate

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

This compound

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT[4]

-

ATP

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. A typical starting concentration range is 1 nM to 10 µM.

-

Kinase Reaction: a. In each well of the plate, add the TAK1/TAB1 enzyme and the substrate (MBP or MKK6). b. Add the diluted this compound or vehicle control to the respective wells. c. Pre-incubate for 15-30 minutes at room temperature. d. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for TAK1. e. Incubate for 30-60 minutes at 30°C.

-

ADP Detection (following ADP-Glo™ protocol): a. Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic or cytostatic effects of this compound on cultured cells.

Materials:

-

Adherent or suspension cells of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: a. For adherent cells, seed at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight. b. For suspension cells, seed at a density of 20,000-50,000 cells per well.

-

Compound Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. b. Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Formazan Solubilization: a. For adherent cells, carefully remove the medium without disturbing the formazan crystals. b. For suspension cells, centrifuge the plate at a low speed to pellet the cells and then carefully remove the supernatant. c. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.

Western Blot Analysis of TAK1 Downstream Signaling

This protocol is used to assess the effect of this compound on the phosphorylation of key downstream targets of TAK1, such as p38 MAPK and JNK.

Materials:

-

Cells of interest

-

This compound

-

Stimulant (e.g., IL-1β or TNF-α)

-

Lysis Buffer (e.g., RIPA buffer: 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl pH 8.0) supplemented with protease and phosphatase inhibitors.[5]

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK, anti-p38 MAPK, anti-phospho-JNK, anti-JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH). Recommended starting dilution: 1:1000.

-

HRP-conjugated secondary antibodies. Recommended starting dilution: 1:2000 to 1:5000.

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: a. Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. b. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours. c. Stimulate the cells with a pro-inflammatory cytokine (e.g., 10 ng/mL IL-1β or 20 ng/mL TNF-α) for 15-30 minutes.

-

Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well/dish and scrape the cells. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes at 95°C. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

-

Detection: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the intensity of the phospho-protein bands to the total protein bands to determine the relative phosphorylation levels. Compare the phosphorylation levels in treated samples to the stimulated control.

References

Application Notes and Protocols for (5E)-7-Oxozeaenol Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5E)-7-Oxozeaenol is a potent, irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key serine/threonine kinase in the mitogen-activated protein kinase (MAPK) kinase kinase (MAP3K) family. TAK1 is a critical signaling node that integrates signals from various stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, to activate downstream pathways such as the Nuclear Factor-κB (NF-κB) and MAPK pathways.[1][2][3] Dysregulation of TAK1 signaling is implicated in numerous diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.[2][3][4]

These application notes provide a detailed protocol for a cell-based assay to characterize the inhibitory activity of this compound on the TAK1 signaling pathway. The primary readouts for this assay are the inhibition of NF-κB activation and the phosphorylation of key MAPK pathway components.

Principle of the Assay

This assay measures the ability of this compound to inhibit the activation of downstream effectors of TAK1 in a cellular context. Upon stimulation with a pro-inflammatory cytokine (e.g., TNFα), TAK1 is activated, leading to the phosphorylation and activation of the IκB kinase (IKK) complex and MAPK kinases (MKKs).[5][6][7] The IKK complex phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation and the subsequent translocation of NF-κB into the nucleus to initiate target gene transcription.[6][8] Simultaneously, activated MKKs phosphorylate and activate MAPKs such as p38 and JNK.[1][7] By pre-treating cells with this compound, the inhibition of these downstream events can be quantified, providing a measure of its cellular potency and efficacy as a TAK1 inhibitor.

Materials and Reagents

-

Cell Line: Human embryonic kidney (HEK293) cells, HeLa cells, or a relevant cancer cell line (e.g., neuroblastoma cell line IMR-32).[9][10][11]

-

This compound

-

Stimulus: Recombinant Human TNFα or IL-1β

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Assay Plates: 96-well or 24-well tissue culture plates.

-

Reagents for Readout:

-

For NF-κB Luciferase Reporter Assay: NF-κB luciferase reporter plasmid, transfection reagent, and luciferase assay substrate.

-

For Western Blotting: Lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-IκBα, anti-GAPDH or β-actin), and HRP-conjugated secondary antibodies.

-